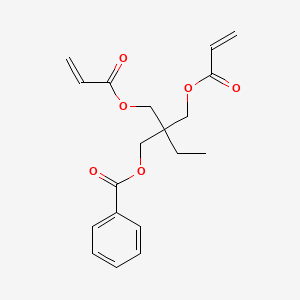
Trimethylolpropane benzoate diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolpropane benzoate diacrylate is a chemical compound with the molecular formula C19H22O6 and a molecular weight of 346.37 g/mol . It is known for its use in various industrial applications due to its unique chemical properties. The compound is characterized by the presence of both benzoate and diacrylate functional groups, which contribute to its reactivity and versatility in chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylolpropane benzoate diacrylate can be synthesized through the esterification of trimethylolpropane with benzoic acid and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including trimethylolpropane, benzoic acid, and acrylic acid, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylolpropane benzoate diacrylate undergoes various chemical reactions, including:
Polymerization: The diacrylate groups in the compound can undergo free radical polymerization to form cross-linked polymers.
Esterification: The benzoate and diacrylate groups can participate in esterification reactions with other alcohols or acids.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Esterification: Various esters depending on the reactants used.
Hydrolysis: Benzoic acid, acrylic acid, and trimethylolpropane.
Applications De Recherche Scientifique
Trimethylolpropane benzoate diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mécanisme D'action
The mechanism of action of trimethylolpropane benzoate diacrylate is primarily based on its ability to undergo polymerization and esterification reactions. The diacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in materials with enhanced mechanical and thermal properties. The benzoate groups contribute to the compound’s reactivity and ability to form esters with other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but contains three acrylate groups instead of two diacrylate groups.
Pentaerythritol triacrylate: Contains three acrylate groups and is used in similar applications as trimethylolpropane benzoate diacrylate.
Dipentaerythritol pentaacrylate: Contains five acrylate groups and is used in high-performance coatings and adhesives.
Uniqueness
This compound is unique due to the presence of both benzoate and diacrylate functional groups, which provide a balance of reactivity and stability. This combination allows for the synthesis of polymers with specific properties that are not achievable with other similar compounds .
Propriétés
Formule moléculaire |
C19H22O6 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C19H22O6/c1-4-16(20)23-12-19(6-3,13-24-17(21)5-2)14-25-18(22)15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3 |
Clé InChI |
FNYSXXARASJZSL-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



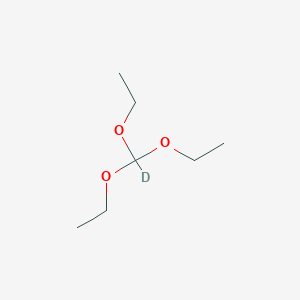
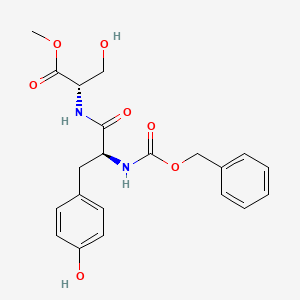
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
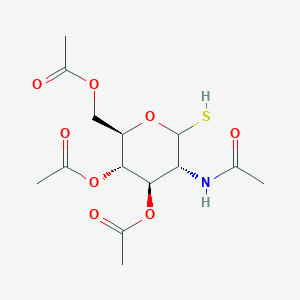
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
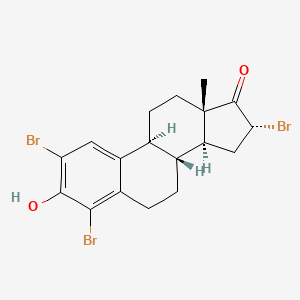
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
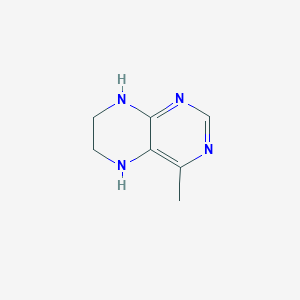

![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
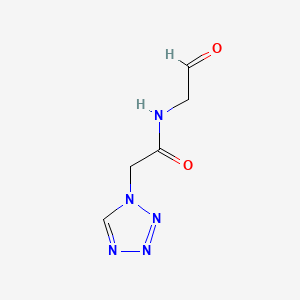
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
